molecular formula C16H27NO B12093468 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one CAS No. 256474-06-3

6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one

Cat. No.: B12093468
CAS No.: 256474-06-3
M. Wt: 249.39 g/mol
InChI Key: JTYVLKBMXTUORS-UHFFFAOYSA-N
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Description

6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound belonging to the class of hexahydronaphthalenes This compound is characterized by a hexahydronaphthalene core with a dipropylamino group attached to the sixth carbon and a ketone functional group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of the hexahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

  • Introduction of the Dipropylamino Group: : The next step involves the introduction of the dipropylamino group. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the hexahydronaphthalene core is replaced by the dipropylamino group. Common reagents for this step include dipropylamine and a base such as sodium hydride (NaH).

  • Formation of the Ketone: : The final step is the oxidation of the corresponding alcohol to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Bulk Hydrogenation: : Large-scale hydrogenation of naphthalene using continuous flow reactors and supported catalysts.

  • Automated Substitution Reactions:

  • Oxidation Processes: : Industrial oxidizers and continuous flow systems for efficient conversion of alcohols to ketones.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the ketone group can yield the corresponding alcohol.

  • Substitution: : The dipropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted hexahydronaphthalenes depending on the nucleophile used.

Scientific Research Applications

6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The dipropylamino group can interact with various receptors or enzymes, potentially modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
  • 6-(Dimethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
  • 6-(Dipropylamino)-tetralin

Uniqueness

6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both the dipropylamino group and the ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

256474-06-3

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

6-(dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H27NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h14H,3-12H2,1-2H3

InChI Key

JTYVLKBMXTUORS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)CCCC2=O

Origin of Product

United States

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